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Compound of Interest

Compound Name: 1,1-Bis(2-bromophenyl)urea

Cat. No.: B15505995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,1-Bis(2-bromophenyl)urea is not readily available

in published literature. This guide is based on established synthetic methodologies for

analogous compounds and computationally predicted chemical and spectral properties.

Introduction
Urea derivatives are a significant class of compounds in medicinal chemistry and materials

science, known for their diverse biological activities and structural properties. This technical

guide provides a comprehensive overview of the chemical properties, a proposed synthetic

route, and expected analytical characteristics of the unsymmetrical N,N-disubstituted urea, 1,1-
Bis(2-bromophenyl)urea. Given the absence of direct experimental data, the information

presented herein is a combination of data from closely related analogs and computational

predictions.

Predicted Chemical Properties
The following table summarizes the predicted physicochemical properties of 1,1-Bis(2-
bromophenyl)urea. These values are computationally derived and should be considered as

estimates.
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Property Predicted Value

IUPAC Name 1,1-bis(2-bromophenyl)urea

Synonyms N,N-Bis(2-bromophenyl)urea

CAS Number Not available

Molecular Formula C₁₃H₁₀Br₂N₂O

Molecular Weight 370.05 g/mol

Melting Point Not available; likely a solid at room temperature

Boiling Point Not available

Solubility

Predicted to be poorly soluble in water, soluble

in organic solvents like DMSO, DMF, and

chlorinated solvents.

pKa Not available

Proposed Synthesis
The synthesis of unsymmetrical N,N-diarylureas can be challenging due to the potential for the

formation of symmetrical byproducts. A plausible and controlled method for the synthesis of

1,1-Bis(2-bromophenyl)urea would involve the reaction of bis(2-bromophenyl)amine with a

source of the carbamoyl group. One such approach utilizes benzotriazole-1-carboxamide as an

efficient carbamoylating agent.

Experimental Protocol: Synthesis of 1,1-Bis(2-
bromophenyl)urea
Materials:

Bis(2-bromophenyl)amine

Benzotriazole-1-carboxamide

Anhydrous Dichloromethane (DCM)
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Anhydrous Triethylamine (TEA)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

To a solution of bis(2-bromophenyl)amine (1.0 eq) in anhydrous DCM under an inert

atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add a solution of benzotriazole-1-carboxamide (1.1 eq) in anhydrous DCM to the

reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15505995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure 1,1-Bis(2-bromophenyl)urea.

Predicted Spectral Data
The following tables outline the expected spectral characteristics for 1,1-Bis(2-
bromophenyl)urea based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.6 - 7.8 m 4H

Aromatic protons

ortho and para to the

bromine atoms

~ 7.2 - 7.4 m 4H

Aromatic protons

meta to the bromine

atoms

~ 5.5 - 6.5 br s 2H -NH₂ protons

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment

~ 155 - 160 C=O (urea carbonyl)

~ 138 - 142 Aromatic C-N

~ 132 - 135 Aromatic C-Br

~ 128 - 131 Aromatic CH

~ 125 - 128 Aromatic CH

Predicted Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium, Broad
N-H stretching vibrations of the

-NH₂ group

~ 1650 Strong
C=O stretching vibration of the

urea carbonyl group

~ 1580 Medium N-H bending vibration

~ 1470 Strong
Aromatic C=C stretching

vibrations

~ 750 Strong C-Br stretching vibration

Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at

m/z 370, with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br

and ⁸¹Br).

Expected Fragmentation Pattern:

[M]⁺: m/z 370, 372, 374 (approximate ratio 1:2:1)

[M - NH₂]⁺: Loss of the amino group.

[M - CONH₂]⁺: Loss of the carbamoyl group.

[C₁₂H₈Br₂N]⁺: Fragment corresponding to the bis(2-bromophenyl)amine cation.

[C₆H₄Br]⁺: Bromophenyl cation.

Visualizations
Synthesis and Characterization Workflow
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Figure 1. General Workflow for Synthesis and Characterization
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Caption: General Workflow for Synthesis and Characterization
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Conclusion
This technical guide provides a foundational understanding of 1,1-Bis(2-bromophenyl)urea, a

compound for which direct experimental data is currently lacking. The proposed synthesis

offers a viable route for its preparation, and the predicted spectral data serve as a valuable

reference for its characterization. Researchers and drug development professionals can utilize

this information as a starting point for the synthesis and investigation of this and other novel

unsymmetrical diarylureas. It is imperative that any synthesized compound be thoroughly

characterized using modern analytical techniques to confirm its identity and purity.

To cite this document: BenchChem. [Technical Guide: 1,1-Bis(2-bromophenyl)urea -
Synthesis, Characterization, and Predicted Properties]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15505995#1-1-bis-2-bromophenyl-urea-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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